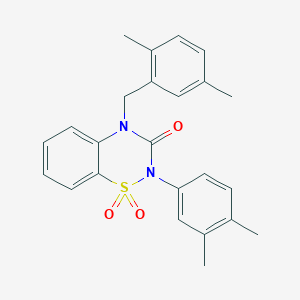![molecular formula C23H20FN3O2S B2693709 4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 941879-98-7](/img/structure/B2693709.png)
4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,3,4-tetrahydroisoquinoline structural motif, which is an important component of various natural products and therapeutic lead compounds . This motif has garnered significant attention in recent years due to its presence in various biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines involve the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Chemical Reactions Analysis
The reactions involving 1,2,3,4-tetrahydroisoquinolines often involve isomerization of iminium intermediate . Multicomponent reactions are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Novel fluorine-containing compounds have been synthesized and evaluated for their antimicrobial potency. For instance, a study synthesized fluorine-containing derivatives that exhibited significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The study emphasizes the potential of fluorine-containing compounds in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Imaging and Diagnostics
Fluorine-labeled benzamide analogues have been developed for imaging sigma2 receptor status in solid tumors using positron emission tomography (PET). This research highlights the application of fluorinated compounds in diagnostic imaging, providing valuable tools for the non-invasive study of tumor biology (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles play a crucial role in pharmaceutical and agrochemical industries. Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation has opened new avenues for the efficient production of these compounds. The study presents methodologies for synthesizing various fluorinated heterocycles, demonstrating the versatility and importance of fluorine in medicinal chemistry (Wu et al., 2017).
Drug Development and Antipsychotic Agents
Research into heterocyclic carboxamides has led to the synthesis of compounds evaluated as potential antipsychotic agents. These compounds have shown promising results in vitro for binding to dopamine and serotonin receptors, and in vivo for their ability to antagonize certain behavioral responses. Such studies contribute to the development of new therapeutic agents for psychiatric disorders (Norman et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c24-17-7-5-15(6-8-17)21(28)26-23-25-20-18(9-10-19(20)30-23)22(29)27-12-11-14-3-1-2-4-16(14)13-27/h1-8,18H,9-13H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCZRAFMHKSBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)N3CCC4=CC=CC=C4C3)N=C(S2)NC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)


![8-benzoyl-6-(2-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2693641.png)
![(2Z)-6-bromo-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2693642.png)
![(4aR,5R,5aR,8aR,9S)-10-(pyridin-3-yl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2693643.png)



![Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate](/img/structure/B2693649.png)